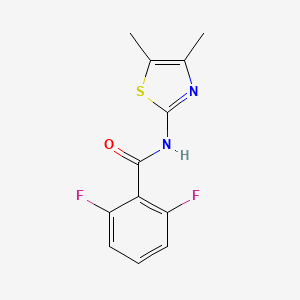

![molecular formula C14H18N4O4 B4720419 3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4720419.png)

3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Descripción general

Descripción

The compound “3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule that contains an oxazolo and a purine ring . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . Purines are biologically significant compounds, being fundamental components of nucleic acids like DNA and RNA .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the rings and attach the various substituents . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazolo and a purine ring, along with various substituents . The exact structure would depend on the positions and orientations of these substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of various functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar or nonpolar groups .Aplicaciones Científicas De Investigación

Anticancer Activity

The purine structural framework, which includes the compound , has garnered significant interest due to its biological properties. Researchers have synthesized N-9- and N-7-substituted 1,2,3 triazole analogues based on the 2,6-di-substituted purine core. These analogues were then screened for in vitro cytotoxic activity against various human cancer cell lines, including colon (HCT-1), leukemia (THP-1), neuroblastoma (IMR-32), and lung (A-549) cells . Notably, compounds like 9a, 9b, and 9e demonstrated potent activity, with compound 9a showing IC50 values of 0.08 μM against THP-1 and 0.4 μM against A-549 cell lines.

Antiviral Properties

Purine-based compounds have also found applications as antiviral agents. For instance, drugs containing a purine structural framework, such as 6-mercaptopurine and thioguanine, exhibit anticancer properties. Additionally, purine-based antiviral drugs like acyclovir, ganciclovir, carbovir, and abacavir are effective against herpes and AIDS .

Imidazole Derivatives

While not directly related to the compound , imidazole is another heterocyclic moiety with diverse applications. Imidazole contains two nitrogen atoms and is known for its role in various biological processes. Researchers have explored imidazole-containing compounds for their therapeutic potential in areas such as antimicrobial, antifungal, and anti-inflammatory treatments .

Electron Density Redistribution

In the title compound, 2-bromo-methyl-N-isopropyl-7,8-dimeth-oxy-1,2-dihydro-1,3-oxazolo[3,2-a]pyridin-5(4H)-one (C18H21BrN2O5), conjugation between the π-donating N—C—O fragment and the π-withdrawing carbonyl group leads to significant redistribution of electron density within the dihydropyridinol ring. This effect is further influenced by an intramolecular N—H O hydrogen bond .

Biological Functions and Enzyme Inhibition

Purines play essential roles in living species, acting as substrates or inhibitors of enzymes involved in purine metabolism. Enzymes like adenosine deaminase, guanase, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and polynucleotide phosphorylase (PNPase) are affected by purine-based compounds. Understanding these interactions can lead to novel therapeutic strategies .

Drug Design and Optimization

Researchers continue to explore purine derivatives for drug design and optimization. By modifying the purine scaffold, scientists aim to create more effective chemotherapeutic agents, antiviral drugs, and other therapeutics. Rational design based on purine analogues holds promise for future drug development .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-ethoxyethyl)-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-5-21-7-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)8(2)9(3)22-13/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXPQGPBHBCOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)

![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)

![3-cyclohexyl-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4720359.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)

![methyl 5-({[4-cyano-1-(trifluoromethyl)-5,6-dihydrobenzo[h]isoquinolin-3-yl]thio}methyl)-2-furoate](/img/structure/B4720377.png)

![4-chloro-1-methyl-N-(2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4720383.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4720387.png)

![3,5-dichloro-2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4720402.png)

![2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)

![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)

![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4720435.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4720443.png)

![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)